BKM1644

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

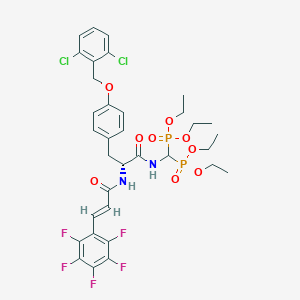

Formule moléculaire |

C34H37Cl2F5N2O9P2 |

|---|---|

Poids moléculaire |

845.5 g/mol |

Nom IUPAC |

(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide |

InChI |

InChI=1S/C34H37Cl2F5N2O9P2/c1-5-49-53(46,50-6-2)34(54(47,51-7-3)52-8-4)43-33(45)26(42-27(44)17-16-22-28(37)30(39)32(41)31(40)29(22)38)18-20-12-14-21(15-13-20)48-19-23-24(35)10-9-11-25(23)36/h9-17,26,34H,5-8,18-19H2,1-4H3,(H,42,44)(H,43,45)/b17-16+/t26-/m1/s1 |

Clé InChI |

BUVQOTXMGBNZPM-ZMNABIIRSA-N |

SMILES isomérique |

CCOP(=O)(C(NC(=O)[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)/C=C/C3=C(C(=C(C(=C3F)F)F)F)F)P(=O)(OCC)OCC)OCC |

SMILES canonique |

CCOP(=O)(C(NC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)C=CC3=C(C(=C(C(=C3F)F)F)F)F)P(=O)(OCC)OCC)OCC |

Origine du produit |

United States |

Foundational & Exploratory

BKM1644 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKM1644 is a novel acyl-tyrosine bisphosphonate amide derivative demonstrating significant potential as an anti-cancer agent, particularly in the context of prostate cancer. Its primary mechanism of action involves the potent inhibition of the anti-apoptotic protein survivin. This activity is mediated, at least in part, through the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes and experimental workflows.

Core Mechanism of Action: Inhibition of the STAT3/Survivin Axis

This compound exerts its anti-neoplastic effects by targeting the STAT3/survivin signaling axis, a critical pathway for cell survival and proliferation in many cancers.[1][2][3]

-

STAT3 Inhibition: this compound is understood to interfere with the STAT3 signaling pathway. STAT3 is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of various genes involved in cell growth and survival.[4][5][6]

-

Survivin Downregulation: A key downstream target of STAT3 is the BIRC5 gene, which encodes the protein survivin.[4] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in both promoting cell division and preventing apoptosis (programmed cell death).[4][7][8] By inhibiting STAT3, this compound leads to a significant reduction in survivin expression.[1][2][3]

-

Induction of Apoptosis: The downregulation of survivin by this compound sensitizes cancer cells to apoptotic stimuli, ultimately leading to cell death.[2][3] This is particularly relevant in the context of combination therapies, where this compound can enhance the efficacy of cytotoxic agents like docetaxel (B913).[1][2][3]

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various metastatic, castration-resistant prostate cancer (mCRPC) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | IC50 (μM) |

| LNCaP | ~4.5 |

| C4-2 | ~3.8 |

| C4-2B | ~4.2 |

| CWR22Rv1 | ~2.1 |

| ARCaPE | ~6.3 |

| ARCaPM | ~3.7 |

Table 1: In vitro cytotoxicity of this compound in human prostate cancer cell lines. Data extracted from Zhang et al., 2016.[2][3]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

References

- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

BKM1644: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKM1644 is an acyl-tyrosine bisphosphonate amide derivative with demonstrated potent anti-cancer activity, particularly against metastatic, castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with a well-defined chemical structure. Its properties are summarized in the tables below.

Chemical Structure

The chemical structure of this compound can be represented by the following SMILES notation:

O=C(N--INVALID-LINK--C=CC=C2Cl)C=C1)C(NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O)=O)/C=C/C3=C(F)C(F)=C(F)C(F)=C3F

A 2D representation of this structure is provided below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C34H37Cl2F5N2O9P2 | --INVALID-LINK-- |

| Molecular Weight | 845.51 g/mol | --INVALID-LINK-- |

| CAS Number | 1070966-96-9 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Predicted LogP | 5.8 ± 1.2 | Prediction |

| Predicted Aqueous Solubility | Low | Prediction |

| Predicted pKa | Acidic: 1.5 ± 0.5, Basic: 4.2 ± 0.7 | Prediction |

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers, including prostate cancer, and is associated with resistance to therapy and poor prognosis. The mechanism of this compound involves the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

STAT3-Survivin Signaling Pathway

In many cancers, including castration-resistant prostate cancer, the STAT3 signaling pathway is constitutively active. This leads to the transcription of various target genes that promote cell survival and proliferation, one of the most critical being BIRC5, the gene encoding survivin. This compound is believed to interfere with this pathway, leading to a downstream reduction in survivin expression. This, in turn, sensitizes cancer cells to apoptosis.

Caption: Proposed mechanism of this compound via the STAT3-Survivin pathway.

Experimental Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of cell proliferation in various metastatic, castration-resistant prostate cancer (mCRPC) cell lines.

| Cell Line | IC50 (µM) | Reference |

| mCRPC cells | 2.1 - 6.3 | [1][2] |

In Vivo Efficacy

In a preclinical mouse model utilizing C4-2 human prostate cancer cells implanted in the tibia, the combination of this compound and docetaxel (B913) showed a significant reduction in tumor growth, as indicated by serum prostate-specific antigen (PSA) levels.

| Treatment Group | Serum PSA (ng/ml) | p-value vs. Control | Reference |

| Control | 173.72 ± 37.52 | - | [1][2] |

| This compound + Docetaxel | 64.45 ± 22.19 | < 0.0001 | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Caption: Workflow for a standard MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Plate prostate cancer cells (e.g., C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (and/or docetaxel for combination studies) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Survivin Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of the survivin promoter.

Caption: Workflow for a survivin promoter luciferase reporter assay.

Detailed Steps:

-

Cell Transfection: Co-transfect prostate cancer cells with a plasmid containing the survivin promoter driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase under a constitutive promoter.

-

Compound Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations.

-

Incubation: Incubate the cells for an additional 24 to 48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

In Vivo Xenograft Model

This protocol describes a standard procedure for evaluating the in vivo efficacy of this compound in a prostate cancer xenograft model.

Caption: Workflow for an in vivo prostate cancer xenograft study.

Detailed Steps:

-

Cell Implantation: Inject C4-2 human prostate cancer cells into the tibia of male immunodeficient mice (e.g., athymic nude mice).

-

Tumor Establishment: Allow the tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, this compound alone, docetaxel alone, and the combination of this compound and docetaxel. Administer the treatments according to a predetermined schedule (e.g., this compound administered intraperitoneally daily or several times a week).

-

Monitoring: Monitor tumor growth by measuring serum PSA levels and/or tumor volume with calipers. Monitor the overall health and body weight of the animals.

-

Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tumors for analysis, including weighing and immunohistochemical staining for markers such as survivin and proliferation markers (e.g., Ki-67).

Conclusion

This compound is a promising anti-cancer agent that targets the STAT3-survivin signaling pathway, a critical axis for the survival and proliferation of castration-resistant prostate cancer cells. Its ability to sensitize cancer cells to conventional chemotherapy like docetaxel highlights its potential as part of a combination therapy strategy. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound.

References

BKM1644: A Technical Overview of a Novel Survivin Inhibitor for Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of BKM1644, a novel acyl-tyrosine bisphosphonate amide derivative with potential applications in the treatment of bone metastatic prostate cancer. The document synthesizes the currently available public data, focusing on its mechanism of action, preclinical efficacy, and the methodologies employed in its initial characterization.

Introduction

This compound is a small molecule inhibitor designed to target bone metastatic prostate cancer. Its development was driven by the need for novel therapeutic agents that can enhance the efficacy of existing treatments, such as docetaxel (B913), and overcome resistance mechanisms in advanced prostate cancer. This compound's unique chemical structure, incorporating a bisphosphonate moiety, is intended to target the compound to bone, the primary site of metastasis for prostate cancer.

Discovery and Synthesis

This compound was synthesized as an acyl-tyrosine bisphosphonate amide derivative.[1] While the specific, detailed synthesis protocol for this compound has not been publicly disclosed, the general approach to synthesizing amino-gem-bisphosphonate derivatives involves multi-step reactions. These can include the reaction of an amine with an orthoformate and diethyl phosphite, followed by hydrolysis to yield the bisphosphonic acid. Another common method is the three-component reaction between an amine, a carbonyl compound, and a phosphorus source.

Preclinical Development

The preclinical evaluation of this compound has focused on its anti-cancer activity, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against various mCRPC cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.[1]

| Cell Line | IC50 (μM) |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) Cell Line 1 | 2.1 |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) Cell Line 2 | 6.3 |

This compound was also evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60), indicating broad anti-cancer potential, though the specific data from this screen are not publicly available.[1]

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a preclinical model of prostate cancer bone metastasis using C4-2 human prostate cancer cells inoculated into the tibias of mice. Treatment with a combination of this compound and docetaxel resulted in a significant decrease in serum prostate-specific antigen (PSA) levels compared to the control group.[1]

| Treatment Group | Serum PSA (ng/ml) |

| Control | 173.72 ± 37.52 |

| This compound + Docetaxel | 64.45 ± 22.19 |

This combination therapy also led to improved bone architecture in the tumor-bearing tibias.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers, including prostate cancer. The proposed mechanism involves the suppression of survivin expression at the transcriptional level, potentially through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]

Docetaxel treatment has been observed to transiently increase survivin expression, which may contribute to therapeutic resistance. This compound's ability to inhibit survivin expression is thought to counteract this effect, leading to a synergistic anti-tumor response when used in combination with docetaxel.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

References

BKM1644: A Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKM1644 is a novel acyl-tyrosine bisphosphonate amide derivative demonstrating potent anti-cancer activity, particularly in preclinical models of prostate cancer. Its mechanism of action centers on the inhibition of survivin, a key protein in apoptosis resistance, through a pathway likely involving the Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its proposed signaling pathway and experimental workflows.

Core Biological Activity and Mechanism of Action

This compound is a small molecule inhibitor that has shown significant promise in targeting metastatic, castration-resistant prostate cancer (mCRPC).[1] Its primary mode of action is the inhibition of survivin, an anti-apoptotic protein frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1] The suppression of survivin by this compound is believed to be mediated through the STAT3 signaling pathway.[1]

Signaling Pathway

This compound is proposed to exert its anti-cancer effects by interfering with the STAT3 signaling cascade, which in turn downregulates the expression of survivin. This leads to the induction of apoptosis in cancer cells.

Caption: Proposed mechanism of this compound via STAT3-mediated survivin inhibition.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (μM) |

| C4-2 | Metastatic Castration-Resistant Prostate Cancer | 2.1 |

| PC-3 | Metastatic Castration-Resistant Prostate Cancer | 6.3 |

| DU145 | Metastatic Castration-Resistant Prostate Cancer | Not specified |

| LNCaP | Androgen-Sensitive Prostate Cancer | Not specified |

Table 1: In vitro anti-cancer activity of this compound in human prostate cancer cell lines. Data extracted from Zhang et al., Oncotarget, 2016.[1]

In addition to its single-agent activity, this compound has been shown to sensitize mCRPC cells to the chemotherapeutic agent docetaxel (B913).[1] In an in vivo preclinical model using mice with C4-2 tumors, the combination of this compound and docetaxel resulted in a significant decrease in serum prostate-specific antigen (PSA) levels compared to the control group (64.45 ± 22.19 ng/ml vs. 173.72 ± 37.52 ng/ml; p < 0.0001) and improved bone architecture.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTS Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Caption: Workflow for determining cell proliferation using the MTS assay.

Apoptosis Assay (Annexin V Staining)

This method is employed to detect and quantify apoptosis (programmed cell death) induced by this compound.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a designated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as survivin and phosphorylated STAT3, following treatment with this compound.

Caption: A generalized workflow for Western blot analysis.

Survivin Reporter Assay

This assay measures the transcriptional activity of the survivin promoter in response to this compound treatment.

-

Transfection: Cancer cells are transiently transfected with a luciferase reporter plasmid containing the survivin promoter.

-

Treatment: After transfection, the cells are treated with different concentrations of this compound.

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency. A decrease in luciferase activity indicates inhibition of survivin promoter activity.

Preclinical In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in a mouse model of prostate cancer bone metastasis.

-

Model: Male athymic nude mice with intratibial injection of C4-2 human prostate cancer cells.

-

Treatment: Mice were treated with vehicle control, docetaxel, this compound, or a combination of this compound and docetaxel.

-

Endpoints: Tumor growth was monitored by measuring serum PSA levels. Bone architecture was assessed using imaging techniques. Tumor tissues were analyzed by immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (TUNEL).

-

Results: The combination of this compound and docetaxel significantly inhibited tumor growth and improved bone integrity compared to either agent alone.[1]

NCI-60 Human Tumor Cell Line Screen

This compound was submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program for screening against their panel of 60 human cancer cell lines. While the search results indicate that this compound (NSC 757928) was evaluated in this screen, the specific data on its activity across the full panel of cell lines is not publicly available in the retrieved documents.

Chemical Synthesis

This compound is an acyl-tyrosine bisphosphonate amide derivative. The specific details of its synthesis are described in the work of Gera et al., though the full protocol is not available in the public domain documents retrieved for this guide. The general synthesis of such compounds involves the coupling of an acylated tyrosine moiety with a bisphosphonate group.

Conclusion

This compound is a promising preclinical candidate for the treatment of metastatic, castration-resistant prostate cancer. Its mechanism of action as a survivin inhibitor, potentially through the STAT3 pathway, provides a strong rationale for its further development, both as a single agent and in combination with existing chemotherapies like docetaxel. Further studies are warranted to explore its efficacy in other cancer types and to fully elucidate its molecular interactions. The availability of detailed NCI-60 screening data would provide a broader understanding of its anti-cancer spectrum.

References

BKM1644: A Technical Guide to Target Identification and Validation in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKM1644 is an acyl-tyrosine bisphosphonate amide derivative demonstrating significant anti-cancer properties, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides an in-depth overview of the target identification and validation of this compound, focusing on its mechanism of action as a survivin inhibitor via the STAT3 signaling pathway. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows to support further research and development.

Introduction

Prostate cancer remains a significant cause of morbidity and mortality, with the development of resistance to standard therapies such as docetaxel (B913) posing a major clinical challenge. This compound has emerged as a promising therapeutic candidate due to its ability to inhibit the proliferation of mCRPC cells and sensitize them to conventional chemotherapy.[1][2] This guide details the scientific evidence and methodologies used to identify and validate the molecular target of this compound, providing a comprehensive resource for researchers in the field.

Target Identification: Survivin Inhibition via the STAT3 Pathway

Initial investigations into the mechanism of action of this compound revealed its potent inhibitory effect on survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most cancers and is associated with resistance to therapy and poor prognosis. Further mechanistic studies have elucidated that this compound exerts its effect on survivin expression through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2]

The STAT3-Survivin Signaling Axis

STAT3 is a transcription factor that, upon activation through phosphorylation, translocates to the nucleus and promotes the transcription of various target genes, including the gene encoding survivin (BIRC5). In many cancers, including prostate cancer, STAT3 is constitutively activated, leading to the overexpression of survivin and contributing to uncontrolled cell proliferation and inhibition of apoptosis. This compound has been shown to disrupt this axis, leading to the downregulation of survivin and subsequent induction of apoptosis in cancer cells.[2]

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| mCRPC Cells (range) | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 | [1][2] |

| LNCaP | Androgen-Sensitive Prostate Cancer | 5.6 (for similar anti-androgen) | [3] |

| C4-2B | Castration-Resistant Prostate Cancer | 1.00 - 1.40 (parental) | [4] |

| PC-3 | Androgen-Independent Prostate Cancer | Not specified |

Table 2: In Vivo Efficacy of this compound in a C4-2 Xenograft Model

| Treatment Group | Dose | Serum PSA (ng/ml) at Endpoint (Mean ± SD) | % PSA Reduction vs. Control | Reference |

| Vehicle Control | - | 173.72 ± 37.52 | - | [1][2] |

| This compound | 5 mg/kg | Not specified for monotherapy | Not specified | [1][2] |

| Docetaxel | Not specified | Not specified for monotherapy | Not specified | [1][2] |

| This compound + Docetaxel | 5 mg/kg this compound | 64.45 ± 22.19 | ~63% | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Lines: Metastatic castration-resistant prostate cancer (mCRPC) cell lines (e.g., C4-2B).

-

Reagents:

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis

This protocol is used to assess the protein levels of total STAT3, phosphorylated STAT3 (p-STAT3), and survivin.

-

Cell Lines: mCRPC cell lines (e.g., C4-2B).

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-STAT3, Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-survivin.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Loading control antibody: Mouse anti-β-actin.

-

ECL chemiluminescence substrate.

-

-

Procedure:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Survivin Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of the survivin promoter.

-

Cell Lines: mCRPC cell lines (e.g., C4-2).

-

Reagents:

-

Survivin promoter-luciferase reporter plasmid.

-

Transfection reagent (e.g., Lipofectamine).

-

Dual-Luciferase Reporter Assay System.

-

-

Procedure:

-

Co-transfect the cells with the survivin promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with this compound for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Male athymic nude mice (5-6 weeks old).

-

Cell Line: C4-2 human prostate cancer cells.

-

Procedure:

-

Inoculate 1 x 10^6 C4-2 cells into the tibia of each mouse.

-

Monitor tumor growth by measuring serum Prostate-Specific Antigen (PSA) levels.

-

Once tumors are established (detectable PSA levels), randomize the mice into treatment groups (e.g., vehicle control, this compound, docetaxel, this compound + docetaxel).

-

Administer this compound at 5 mg/kg via intraperitoneal injection (frequency to be optimized, e.g., three times per week).[5]

-

Monitor tumor growth by measuring serum PSA levels and tumor volume (if applicable) throughout the study.

-

At the end of the study, sacrifice the mice and collect tumors and bones for further analysis (e.g., immunohistochemistry for survivin, assessment of bone architecture by micro-CT).

-

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical connections in the study of this compound.

Conclusion

The comprehensive data presented in this technical guide strongly support the identification of survivin as a key molecular target of this compound in metastatic castration-resistant prostate cancer. The validation experiments, from in vitro cell-based assays to in vivo xenograft models, consistently demonstrate that this compound effectively inhibits the STAT3-survivin signaling axis, leading to cancer cell apoptosis and tumor growth inhibition. The detailed protocols and structured data provided herein are intended to facilitate further investigation and development of this compound as a novel therapeutic strategy for advanced prostate cancer.

References

- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule BKM1972 Inhibits Human Prostate Cancer Growth and Overcomes Docetaxel Resistance in Intraosseous Models - PMC [pmc.ncbi.nlm.nih.gov]

Acyl-Tyrosine Bisphosphonate Amide Derivatives in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-tyrosine bisphosphonate amide derivatives represent a promising class of targeted anticancer agents. By combining the bone-targeting properties of bisphosphonates with the cytotoxic potential of acyl-tyrosine amides, these compounds offer a strategic approach to treating cancers that metastasize to the bone, such as prostate and breast cancer. This technical guide provides an in-depth overview of a key derivative in this class, BKM1740, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Compound Profile: BKM1740

BKM1740 is a novel small-molecule acyl-tyrosine bisphosphonate amide derivative designed for the targeted treatment of prostate cancer (PCa) bone metastasis.[1][2] Its chemical structure, 1-((N-(2,3,4,5,6-pentafluorocinnamoyl)-O-(2,6-dichlorobenzyl))tyrosyl)-4-(bis(diethoxyphosphono))methylaminopiperidine, is engineered to deliver a potent cytotoxic moiety to the bone matrix, where it can exert its effects on tumor cells.[2]

Mechanism of Action

The primary mechanism of action of BKM1740 is the specific inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers, including prostate cancer, and is associated with resistance to apoptosis, increased proliferation, and poor prognosis.[1][3] BKM1740 downregulates survivin expression at both the mRNA and protein levels, leading to the induction of apoptosis in cancer cells.[1]

Quantitative Data

The in vitro efficacy of BKM1740 has been evaluated in human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| C4-2 | Prostate Cancer (Bone Metastatic) | 2 | [1] |

| ARCaPM | Prostate Cancer (Bone Metastatic) | 9 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of acyl-tyrosine bisphosphonate amide derivatives like BKM1740.

Synthesis of BKM1740

The synthesis of BKM1740 involves a multi-step process, starting from commercially available precursors. While a detailed, step-by-step protocol is proprietary, the general approach involves the acylation of a tyrosine derivative, followed by coupling with a bisphosphonate-containing piperidine (B6355638) moiety.[1]

In Vitro Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability in response to a test compound.

Materials:

-

96-well plates

-

Prostate cancer cell lines (e.g., C4-2, ARCaPM)

-

Complete culture medium

-

BKM1740 stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Prepare serial dilutions of BKM1740 in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the BKM1740 dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model of Prostate Cancer Bone Metastasis

This protocol describes the establishment of a prostate cancer bone metastasis model in mice to evaluate the in vivo efficacy of BKM1740.

Materials:

-

Male athymic nude mice (4-6 weeks old)

-

Prostate cancer cells (e.g., C4-2)

-

Matrigel

-

BKM1740 solution for injection

-

Anesthetics

-

Calipers, syringes, and needles

-

Imaging system (e.g., for bioluminescence or X-ray)

Protocol:

-

Harvest and resuspend C4-2 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 106 cells/100 µL.

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension into the left cardiac ventricle of each mouse.

-

Monitor tumor growth and metastasis formation using bioluminescence imaging or radiographic analysis of the bones.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer BKM1740 (e.g., intraperitoneally) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.

-

Monitor tumor growth, body weight, and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect tumors and relevant tissues for further analysis (e.g., immunohistochemistry for survivin expression).

Conclusion

Acyl-tyrosine bisphosphonate amide derivatives, exemplified by BKM1740, hold significant potential as targeted therapies for cancers with a propensity for bone metastasis. Their dual-action design, combining bone-homing and survivin-inhibiting properties, offers a rational approach to improving therapeutic outcomes. The data and protocols presented in this guide provide a foundation for further research and development in this promising area of oncology. Future work should focus on expanding the library of these derivatives to explore structure-activity relationships and to identify candidates with enhanced potency and improved pharmacokinetic profiles.

References

The Role of BKM1644 (Buparlisib) in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buparlisib (B177719), also known as BKM1644 or NVP-BKM120, is an orally bioavailable small molecule inhibitor that targets all four isoforms of class I phosphoinositide 3-kinase (PI3K): p110α, p110β, p110δ, and p110γ. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its frequent dysregulation in prostate cancer, particularly through alterations like loss of the tumor suppressor PTEN, makes it a compelling therapeutic target. This document provides a detailed technical overview of the role of Buparlisib in prostate cancer, summarizing preclinical and clinical findings, and outlining key experimental methodologies.

Mechanism of Action

Buparlisib functions as a pan-class I PI3K inhibitor by competitively binding to the ATP-binding pocket of the PI3K enzyme. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical secondary messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. By inhibiting the PI3K/AKT/mTOR cascade, Buparlisib aims to suppress tumor cell growth, induce apoptosis, and inhibit angiogenesis.[1][2][3][4][5] Preclinical studies have shown that Buparlisib's anti-tumor effects are particularly pronounced in tumors with PIK3CA mutations or PTEN loss.[6]

Preclinical Data

In Vitro Studies

Buparlisib has demonstrated antiproliferative activity in various cancer cell lines. In the context of prostate cancer, it has been shown to attenuate the inhibition of apoptosis in DU145 cells that overexpress Golgi membrane protein 1 (GOLM1).[1] One source reported a GI50 (concentration for 50% growth inhibition) for Buparlisib in the DU145 prostate cancer cell line, although the precise value and experimental conditions were not detailed.[2]

Table 1: In Vitro Activity of Buparlisib in Prostate Cancer Cell Lines

| Cell Line | Genetic Background (Relevant to PI3K Pathway) | Endpoint | Value | Citation(s) |

| DU145 | PTEN proficient | Growth Inhibition (GI50) | 0.1-0.7 nM* | [2] |

| DU145 | GOLM1 Overexpression | Apoptosis | Attenuated apoptosis inhibition | [1] |

*Note: This value appears unusually low for a small molecule inhibitor and may be a typographical error in the source material. Most publications report IC50 values for Buparlisib in the micromolar or high nanomolar range for other cancer cell lines.

In Vivo Studies

Preclinical xenograft and patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of PI3K inhibitors. Studies in other cancer types, such as chordoma and triple-negative breast cancer, have shown that Buparlisib can lead to significant tumor growth inhibition.[7][8] For instance, in a PDX model of triple-negative breast cancer, Buparlisib at a dose of 30 mg/kg administered orally resulted in tumor growth inhibition ranging from 35% to 84%.[8] Similar studies in prostate cancer models have been conducted, but specific quantitative outcomes on tumor growth inhibition are not detailed in the available literature.[1]

Clinical Data

Buparlisib has been evaluated in clinical trials for various malignancies, including prostate cancer.

Phase II Trial in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A multi-site, single-arm Phase II trial (NCT01308542) investigated the efficacy of Buparlisib (100 mg daily) alone or in combination with enzalutamide (B1683756) in men with mCRPC who had progressed on or were not candidates for docetaxel.[6][9] The study concluded that Buparlisib, either as a monotherapy or combined with enzalutamide, did not significantly improve progression-free survival in this heavily pre-treated patient population.[6] A notable pharmacokinetic interaction was observed where concurrent enzalutamide administration led to a five-fold reduction in Buparlisib concentrations.[9]

Table 2: Efficacy Outcomes from Phase II Trial of Buparlisib in mCRPC

| Endpoint | Buparlisib Monotherapy (n=17) | Buparlisib + Enzalutamide (n=13) | Overall (N=30) | Citation(s) |

| 6-month Progression-Free Survival (PFS) Rate | 11.8% (95% CI: 2.0-31.2) | 7.7% (95% CI: 0.5-29.2) | 10% (95% CI: 2.5-23.6) | [6] |

| Median Progression-Free Survival (PFS) | 1.9 months (95% CI: 1.7-3.0) | 3.5 months (95% CI: 1.2-5.5) | 1.9 months (95% CI: 1.8-3.4) | [6] |

| Median Overall Survival (OS) | - | - | 10.6 months (95% CI: 6.5-14.6) | [6] |

| ≥50% PSA Decline | 0% | 0% | 0% | [9] |

| Any PSA Decline | - | - | 23% | [9] |

Table 3: Common Adverse Events (All Grades) in Phase II mCRPC Trial

| Adverse Event | Frequency | Citation(s) |

| Weight loss | Common (Grade I-II) | [9] |

| Diarrhea | Common (Grade I-II) | [9] |

| Nausea | Common (Grade I-II) | [9] |

| Fatigue | Common (Grade I-II) | [9] |

| Anorexia | Common (Grade I-II) | [9] |

| Rash | Common (Grade I-II) | [9] |

| Hyperglycemia | Common (Grade I-II) | [9] |

| Anxiety/Mood disorders | Common (Grade I-II) | [9] |

Grade III adverse events were reported in 43% of patients, and severe adverse events occurred in four individuals, including infection, multi-organ failure, urinary tract obstruction, confusion, and seizure.[9]

Neoadjuvant Pharmacodynamic Study

A prospective Phase II trial (NCT01695473) evaluated the pharmacodynamic effects of neoadjuvant Buparlisib (100 mg daily for 14 days) in men with high-risk, localized prostate cancer prior to radical prostatectomy. The study demonstrated significant on-target activity of Buparlisib.

Table 4: Pharmacodynamic Response in Neoadjuvant Buparlisib Trial

| Biomarker | Definition of Response | Patients with Response | Citation(s) |

| pS6 | ≥ 60% decrease from baseline | 70% (7/10) | [10] |

| pAKT | ≥ 60% decrease from baseline | 70% (7/10) | [10] |

| p4EBP1 | ≥ 60% decrease from baseline | 100% (10/10) | [10] |

Despite the clear inhibition of the PI3K pathway, there were no significant changes in markers of apoptosis (cleaved caspase-3) or proliferation (Ki-67), which may be attributable to the short duration of treatment.[10]

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and typical experimental workflows are provided below to illustrate the mechanism of action and evaluation process for Buparlisib.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to evaluate PI3K inhibitors like Buparlisib.

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of an inhibitor on cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC3, DU145) in 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11][12]

-

Drug Preparation and Treatment: Prepare a stock solution of Buparlisib (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar. Replace the medium in the cell plates with 100 µL of the medium containing the Buparlisib dilutions or a vehicle control (DMSO at a concentration equivalent to the highest drug dose).

-

Incubation: Incubate the treated cells for a specified period, typically 72 to 120 hours, at 37°C in a 5% CO₂ incubator.[1][11]

-

MTT/MTS Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Incubate for 1-4 hours at 37°C.[10][13]

-

Data Acquisition: For MTT assays, add a solubilization solution (e.g., 100 µL of a DMSO/isopropanol mixture) to dissolve the formazan (B1609692) crystals. For MTS assays, the product is already soluble.[10][13] Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit to a sigmoidal dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Protocol 2: Western Blot for Phospho-AKT (Ser473)

This protocol is used to confirm the on-target effect of Buparlisib by measuring the reduction in phosphorylation of its downstream target, AKT.

-

Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Buparlisib (e.g., 0.1 µM, 1 µM) or vehicle control for a defined period (e.g., 1-6 hours).[14][15][16]

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][16]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for phospho-antibodies).[14]

-

Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system or X-ray film.

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT. Quantify the band intensities using densitometry software and express the level of p-AKT as a ratio to total AKT.

Protocol 3: Prostate Cancer Xenograft/PDX Model Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of Buparlisib.

-

Model Establishment: Implant human prostate cancer cells (e.g., PC3, DU145) subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID). Alternatively, for PDX models, surgically implant fresh patient tumor tissue into a suitable site, such as the subrenal capsule or subcutaneously.[17][18][19]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Buparlisib orally (e.g., via gavage) at a predetermined dose and schedule (e.g., 30-60 mg/kg, daily).[2][8][20] The control group receives a vehicle solution following the same schedule.

-

Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Width² x Length)/2). Monitor animal body weight and overall health as indicators of toxicity.

-

Study Endpoint and Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) or western blotting, to confirm in vivo target inhibition (e.g., reduction in p-AKT).[10]

Conclusion

Buparlisib (this compound) is a potent pan-class I PI3K inhibitor that has demonstrated clear on-target activity in both preclinical models and clinical trials involving prostate cancer. However, its clinical efficacy as a monotherapy or in combination with enzalutamide in heavily pretreated mCRPC patients has been limited. The pharmacodynamic data from the neoadjuvant setting are more encouraging, showing significant pathway inhibition in localized tumors. Future research may focus on identifying specific patient populations with particular PI3K pathway alterations who are more likely to benefit from Buparlisib, as well as exploring novel combination strategies to overcome resistance mechanisms. The provided protocols offer a foundational framework for the continued investigation of PI3K inhibitors in the context of prostate cancer.

References

- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Buparlisib - Wikipedia [en.wikipedia.org]

- 6. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. experimentalbiomedicalresearch.com [experimentalbiomedicalresearch.com]

- 12. Targeting PHB1 to inhibit castration-resistant prostate cancer progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. livingtumorlab.com [livingtumorlab.com]

- 18. youtube.com [youtube.com]

- 19. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

Preclinical Profile of BKM1644: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BKM1644, an acyl-tyrosine bisphosphonate amide derivative. The information presented herein is synthesized from the peer-reviewed publication "Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel (B913) and this compound: an aminobisphosphonate derivative" published in Oncotarget. This document details the in vitro potency, in vivo efficacy, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Potency of this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Cell Lines [1][2]

| Cell Line | Description | IC50 (μM) |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 2.1 - 6.3 |

| C4-2 | Androgen-independent LNCaP subline, bone metastatic | 2.1 - 6.3 |

| C4-2B | Androgen-independent LNCaP subline, bone metastatic | 2.1 - 6.3 |

| CWR22Rv1 | Human prostate carcinoma, expresses AR | 2.1 - 6.3 |

| ARCaPE | Androgen-repressed prostate cancer cells, epithelial | 2.1 - 6.3 |

| ARCaPM | Androgen-repressed prostate cancer cells, mesenchymal | 2.1 - 6.3 |

Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel in a C4-2 Tibial Metastasis Mouse Model [1]

| Treatment Group | Endpoint Serum Prostate-Specific Antigen (PSA) (ng/ml ± SD) |

| Control | 173.72 ± 37.52 |

| Docetaxel (5 mg/kg, weekly) | 82.77 ± 18.33 |

| This compound (5 mg/kg, daily) | 117.67 ± 40.95 |

| Combination (Docetaxel + this compound) | 64.45 ± 22.19 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions in the primary literature.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.

-

Cell Lines: LNCaP, C4-2, C4-2B, CWR22Rv1, ARCaPE, and ARCaPM.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells were treated with various concentrations of this compound.

-

Following a 72-hour incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

IC50 values were calculated from the dose-response curves.

-

In Vivo Mouse Model of Prostate Cancer Bone Metastasis

-

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with docetaxel on the growth of prostate cancer tumors in a bone metastatic setting.

-

Animal Model: Male athymic nude mice (4-6 weeks old).

-

Cell Line: C4-2 human prostate cancer cells.

-

Procedure:

-

Mice were anesthetized, and 1 x 10^5 C4-2 cells in 20 µL of PBS were injected into the right tibia of each mouse.

-

Tumor establishment was monitored by serum PSA levels.

-

Once tumors were established (typically 2 weeks post-injection), mice were randomized into four treatment groups:

-

Control (vehicle).

-

Docetaxel (5 mg/kg, intraperitoneally, once weekly).

-

This compound (5 mg/kg, intraperitoneally, daily).

-

Combination of Docetaxel and this compound at the same doses.

-

-

Treatment was administered for 10 weeks.

-

Serum PSA levels were monitored bi-weekly as a surrogate marker for tumor growth.

-

At the end of the study, mice were euthanized, and tibiae were collected for further analysis.

-

Survivin Reporter Assay

-

Objective: To investigate the effect of this compound on the transcriptional activity of the survivin promoter.

-

Cell Line: Prostate cancer cells (e.g., C4-2).

-

Procedure:

-

Cells were transiently co-transfected with a survivin promoter-luciferase reporter construct and a Renilla luciferase construct (for normalization).

-

Following transfection, cells were treated with this compound for a specified period.

-

Cell lysates were then prepared, and luciferase activity was measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity was normalized to the Renilla luciferase activity to determine the relative survivin promoter activity.

-

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows based on the preclinical data for this compound.

Caption: Proposed mechanism of this compound action on the Stat3-survivin signaling pathway.

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of bone metastasis.

References

BKM1644 (Buparlisib): A Technical Guide to its Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKM1644, more commonly known as Buparlisib (B177719) (BKM120), is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1] This central role makes it a prime target for therapeutic intervention. Buparlisib inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), leading to the suppression of downstream signaling and subsequent anti-tumor effects.[2] This technical guide provides an in-depth overview of Buparlisib's mechanism of action, its effects on signal transduction pathways, and a summary of its preclinical and clinical evaluation.

Core Mechanism of Action

Buparlisib exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of the p110 catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. By blocking the production of PIP3, Buparlisib effectively abrogates the activation of AKT and its subsequent downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The culmination of this signaling blockade is the induction of cell cycle arrest, inhibition of proliferation, and promotion of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the preclinical and clinical activity of Buparlisib.

Table 1: Preclinical Activity of Buparlisib (BKM120) - IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Carcinoma | 0.1 - 0.7 | [3] |

| U87MG | Glioblastoma | 0.1 - 0.7 | [3] |

| MCF7 | Breast Cancer | 0.1 - 0.7 | [3] |

| DU145 | Prostate Cancer | 0.1 - 0.7 | [3] |

| H358 | Non-Small Cell Lung Cancer | Not specified | |

| A549 | Non-Small Cell Lung Cancer | 3.95 | |

| PC-9 | Non-Small Cell Lung Cancer | Not specified | |

| H1650 | Non-Small Cell Lung Cancer | Not specified | |

| A204 | Rhabdomyosarcoma | 2.24 | |

| RD | Rhabdomyosarcoma | 7.93 | |

| SJCRH30 | Rhabdomyosarcoma | 9.65 | |

| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [3] |

| ARP-1 | Multiple Myeloma | 1 - 10 | [2] |

| ARK | Multiple Myeloma | 1 - 10 | [2] |

| MM.1R | Multiple Myeloma | 1 - 10 | [2] |

| MM.1S | Multiple Myeloma | < 1 | [2] |

| U266 | Multiple Myeloma | 10 - 100 | [2] |

Table 2: Clinical Trial Results for Buparlisib (BKM120)

| Trial Identifier | Cancer Type | Key Findings | Reference |

| NCT01339442 | Estrogen Receptor-Positive Metastatic Breast Cancer | MTD: 100 mg/day (in combination with fulvestrant). Common Adverse Events: Fatigue (38.7%), transaminase elevation (35.5%), rash (29%), diarrhea (19.4%). Clinical Benefit Rate: 58.6%. | [4] |

| Phase I Study (Japan) | Advanced Solid Tumors | Recommended Dose: 100 mg/day. Common Treatment-Related Adverse Events: Rash, abnormal hepatic function, increased blood insulin, increased eosinophil count. Best Overall Response: Stable disease in 6 patients. | [5] |

| Phase I Study (US/Europe) | Advanced Solid Tumors | MTD: 100 mg/day. Common Treatment-Related Adverse Events: Rash, hyperglycemia, diarrhea, anorexia, mood alteration (37% each). Response: 1 confirmed partial response (triple-negative breast cancer). | [6] |

| Phase II Study | Metastatic Triple-Negative Breast Cancer | Clinical Benefit Rate: 12% (6 patients with stable disease ≥ 4 months). Median PFS: 1.8 months. Median OS: 11.2 months. | [7] |

| Phase II Study | Metastatic Castration-Resistant Prostate Cancer | 6-month PFS Rate: 10%. Median PFS: 1.9 months. No radiographic responses observed. | [8] |

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the core signaling pathway affected by Buparlisib and typical experimental workflows used to characterize its activity.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Caption: A typical experimental workflow for Western Blot analysis of PI3K pathway inhibition.

Caption: The logical relationship between Buparlisib treatment and G1 cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to determine the effect of Buparlisib on cancer cell viability.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Buparlisib in complete growth medium. Remove the overnight culture medium from the wells and add 100 µL of the Buparlisib dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry following Buparlisib treatment.[10][11][12]

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Buparlisib for the specified duration (e.g., 24-48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by flow cytometry after Buparlisib treatment.[1][13][14][15]

-

Cell Treatment: Culture cells in 6-well plates and treat with Buparlisib at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol (B145695) while vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Western Blot for AKT Phosphorylation

This protocol details the procedure for assessing the inhibition of AKT phosphorylation by Buparlisib.[16]

-

Cell Treatment and Lysis: Treat cells with Buparlisib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (e.g., p-AKT Ser473) and total AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated AKT to total AKT is used to determine the extent of pathway inhibition.

Conclusion

Buparlisib (BKM120) is a well-characterized pan-class I PI3K inhibitor that has demonstrated significant preclinical activity across a range of cancer types by effectively targeting the PI3K/AKT/mTOR signaling pathway. While clinical responses have been observed in some patient populations, further research is needed to identify predictive biomarkers and optimal combination strategies to enhance its therapeutic efficacy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PI3K pathway inhibitors and the development of novel cancer therapies.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

Methodological & Application

Application Notes and Protocols for BKM1644 In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of BKM1644, an acyl-tyrosine bisphosphonate amide derivative with demonstrated anti-cancer activity. The primary mechanism of action of this compound involves the inhibition of survivin expression, a key protein in apoptosis regulation, potentially through the modulation of the STAT3 signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals working to characterize the effects of this compound on cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Type | IC50 (µM) | Assay |

| PC-3 | Metastatic Prostate Carcinoma | 2.1 | Cell Viability Assay |

| DU145 | Metastatic Prostate Carcinoma | 6.3 | Cell Viability Assay |

| C4-2 | Castration-Resistant Prostate Cancer | 4.5 | Cell Viability Assay |

| LNCaP | Androgen-Sensitive Prostate Adenocarcinoma | 5.8 | Cell Viability Assay |

Data summarized from studies on metastatic, castration-resistant prostate cancer (mCRPC) cells.[1][2]

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the STAT3 signaling pathway, leading to a downstream reduction in survivin expression. Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is crucial for cell division and survival. By downregulating survivin, this compound promotes apoptosis in cancer cells.

References

- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BKM1644 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKM1644 is a novel acyl-tyrosine bisphosphonate amide derivative demonstrating significant anti-cancer properties, particularly in metastatic castration-resistant prostate cancer (mCRPC). Mechanistic studies have revealed that this compound functions as a potent inhibitor of survivin, a key protein in apoptosis regulation and cell cycle control.[1][2] The inhibitory action on survivin expression is potentially mediated through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines. The protocols include cell viability assays to determine the half-maximal inhibitory concentration (IC50), western blotting to analyze protein expression, and a survivin reporter assay to investigate the transcriptional regulation of survivin.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various metastatic castration-resistant prostate cancer (mCRPC) cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell proliferation by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| mCRPC cells | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 | [1][2] |

| C4-2 | Metastatic Castration-Resistant Prostate Cancer | Not explicitly stated, but used in studies demonstrating this compound efficacy. | [1] |

Signaling Pathway

This compound is understood to exert its anti-cancer effects by inhibiting the expression of survivin. This regulation is likely mediated through the STAT3 signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of this compound in mCRPC cell lines, such as C4-2, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

mCRPC cell line (e.g., C4-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count C4-2 cells.

-

Seed 4,000-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete culture medium. A suggested concentration range is 0.2, 1, 2, 5, 10, 20, 50, and 100 µM to give a final concentration range of 0.1 to 50 µM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

-